Cas no 887204-68-4 (N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide)

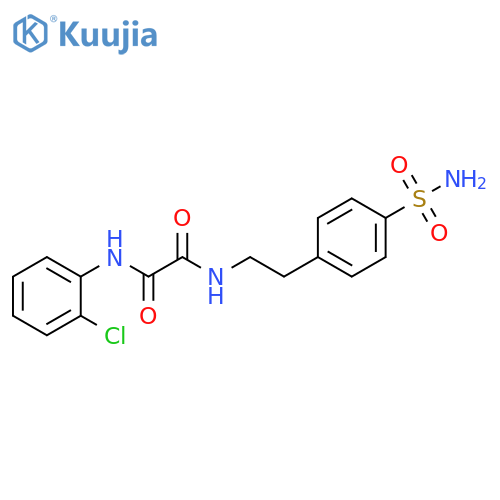

887204-68-4 structure

商品名:N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide

CAS番号:887204-68-4

MF:C16H16ClN3O4S

メガワット:381.833941459656

CID:5478331

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 化学的及び物理的性質

名前と識別子

-

- Ethanediamide, N1-[2-[4-(aminosulfonyl)phenyl]ethyl]-N2-(2-chlorophenyl)-

- N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide

-

- インチ: 1S/C16H16ClN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24)

- InChIKey: PHQYXYLBQDUDEG-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1=CC=C(S(N)(=O)=O)C=C1)(=O)C(NC1=CC=CC=C1Cl)=O

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2616-0946-20μmol |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-10mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-10μmol |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-20mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-25mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-50mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-75mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-30mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-15mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2616-0946-2mg |

N'-(2-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide |

887204-68-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

887204-68-4 (N'-(2-chlorophenyl)-N-2-(4-sulfamoylphenyl)ethylethanediamide) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量